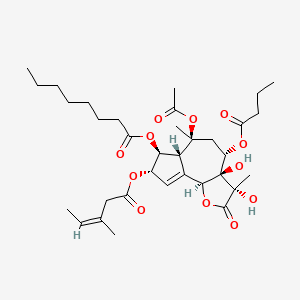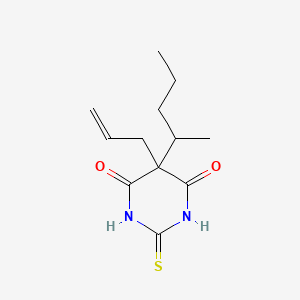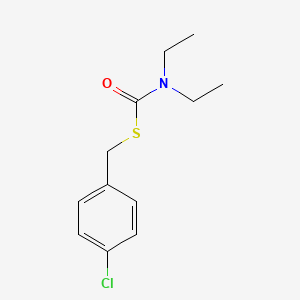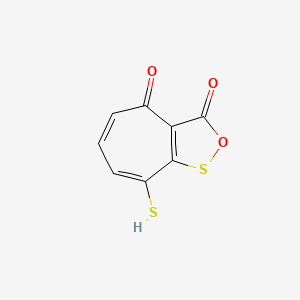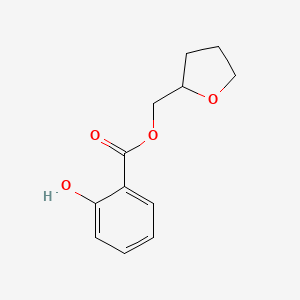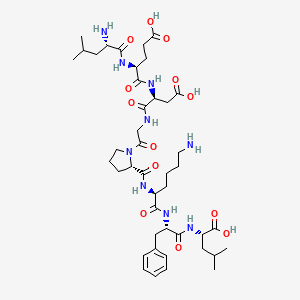
Tolrestat
Vue d'ensemble
Description
Tolrestat est un composé chimique connu sous le nom d'inhibiteur de l'aldose réductase. Il a été initialement développé pour le contrôle de certaines complications diabétiques. Le composé a été commercialisé sous le nom commercial Alredase mais a été retiré du marché en raison d'une toxicité hépatique grave et d'autres effets indésirables .
Applications De Recherche Scientifique
Tolrestat has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications. It acts as an aldose reductase inhibitor, which helps in preventing the accumulation of sorbitol in tissues, thereby reducing osmotic stress and preventing damage to nerves, kidneys, and eyes. Additionally, this compound has been investigated for its potential use in other metabolic disorders and as a tool in biochemical research to study the role of aldose reductase in various physiological processes .
Mécanisme D'action
Tolrestat exerts its effects by inhibiting the enzyme aldose reductase. This enzyme is involved in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. By inhibiting aldose reductase, this compound prevents the accumulation of sorbitol, which can cause cellular damage in diabetic patients. The molecular targets of this compound include the active site of aldose reductase, where it binds and inhibits the enzyme’s activity .
Safety and Hazards
Tolrestat was discontinued due to the risk of severe liver toxicity and death . In terms of handling, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Méthodes De Préparation
La synthèse de Tolrestat implique plusieurs étapes. Le matériau de départ, l'acide 5-trifluorométhyl-6-méthoxy-1-naphtöïque, est d'abord converti en son chlorure d'acyle correspondant. Ce composé intermédiaire est ensuite condensé avec le chlorhydrate de méthyl ester de N-méthylglycine en présence de pyridine. Le produit obtenu subit une sulfuration à l'aide de pentasulfure de phosphore dans la pyridine, suivie d'une hydrolyse avec de l'hydroxyde de sodium dans le méthanol pour produire du this compound .
Analyse Des Réactions Chimiques
Tolrestat subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit, mais les réactions de réduction spécifiques ne sont généralement pas rapportées.
Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels. Les réactifs courants incluent les acides, les bases et autres nucléophiles.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des complications diabétiques. Il agit comme un inhibiteur de l'aldose réductase, ce qui aide à prévenir l'accumulation de sorbitol dans les tissus, réduisant ainsi le stress osmotique et empêchant les dommages aux nerfs, aux reins et aux yeux. De plus, this compound a été étudié pour son utilisation potentielle dans d'autres troubles métaboliques et comme outil dans la recherche biochimique pour étudier le rôle de l'aldose réductase dans divers processus physiologiques .
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme aldose réductase. Cette enzyme est impliquée dans la voie du polyol, où elle catalyse la réduction du glucose en sorbitol. En inhibant l'aldose réductase, this compound empêche l'accumulation de sorbitol, qui peut provoquer des dommages cellulaires chez les patients diabétiques. Les cibles moléculaires de this compound incluent le site actif de l'aldose réductase, où il se lie et inhibe l'activité de l'enzyme .
Comparaison Avec Des Composés Similaires
Tolrestat est similaire à d'autres inhibiteurs de l'aldose réductase tels que l'épalrestat. Les deux composés inhibent la même enzyme, mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. L'épalrestat, par exemple, est moins hépatotoxique que le this compound et est toujours utilisé dans certains pays pour gérer les complications diabétiques. D'autres composés similaires incluent le zopolrestat et le sorbinil, qui ciblent également l'aldose réductase, mais présentent des profils d'efficacité et de sécurité différents .
Références
Propriétés
IUPAC Name |
2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHDINQXIHVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904890 | |
| Record name | Tolrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-04-3 | |
| Record name | Tolrestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolrestat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolrestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


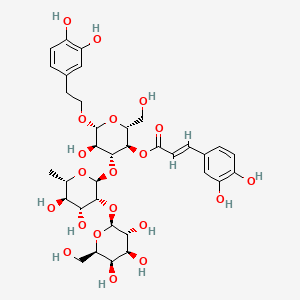
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)



